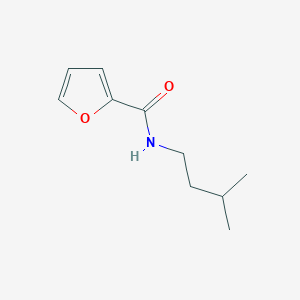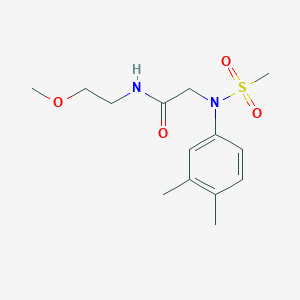
potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate (EHES) is a sulfamate compound that has been widely used in scientific research for its unique properties. EHES is a water-soluble compound that can be easily synthesized and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate is not fully understood, but it is thought to be related to its ability to interact with water molecules and form hydrogen bonds. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has been shown to have a unique ability to stabilize proteins by forming hydrogen bonds with the protein surface. This stabilizes the protein and prevents denaturation, which can occur during storage or processing.
Biochemical and Physiological Effects:
potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has also been shown to have anti-inflammatory properties, which may be related to its ability to stabilize proteins. In vivo studies have shown that potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has several advantages for use in lab experiments. It is water-soluble, which makes it easy to use in aqueous solutions. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate is also stable at a wide range of temperatures and pH levels, which makes it suitable for use in a variety of experimental conditions. However, potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has some limitations. It can be toxic at high concentrations, and its effects on biological systems are not fully understood.
未来方向
There are several future directions for research on potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate. One area of research is the development of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate-based formulations for the stabilization of proteins in pharmaceuticals. Another area of research is the investigation of the anti-inflammatory properties of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate and its potential use in the treatment of inflammatory disorders. Additionally, the mechanism of action of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate is not fully understood, and further research is needed to elucidate its effects on biological systems.
合成方法
Potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate can be synthesized by reacting ethylene oxide, ethyl alcohol, and sulfamic acid in the presence of potassium hydroxide. The reaction takes place in an aqueous solution and produces potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate as a white crystalline powder. The purity of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate can be increased by recrystallization or column chromatography.
科学研究应用
Potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has been used in a variety of scientific research applications, including as a surfactant, a protein stabilizer, and a cryoprotectant. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has been shown to have a unique ability to stabilize proteins, which has led to its use in the pharmaceutical industry for the formulation of protein-based drugs. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has also been used as a surfactant in the production of nanoparticles and as a cryoprotectant in the preservation of biological samples.
属性
IUPAC Name |
potassium;N-(3-ethoxy-2-hydroxypropyl)-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5S.K/c1-3-8(14(10,11)12)5-7(9)6-13-4-2;/h7,9H,3-6H2,1-2H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVJCLDVZBYQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COCC)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16KNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5102360.png)
![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)
![6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)
![7-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102369.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzenesulfonamide](/img/structure/B5102382.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5102413.png)

![6-(1-azepanyl)-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102428.png)

![ethyl 2-methyl-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5102434.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5102439.png)
![8-tert-butyl-1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5102451.png)